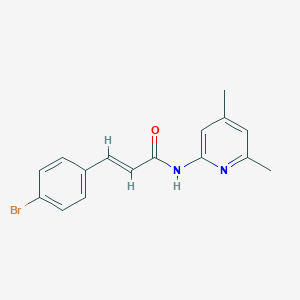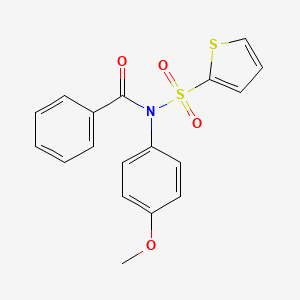
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. BRD4 is known to bind to acetylated histones and regulate the transcription of genes involved in various cellular processes, including cell cycle progression, proliferation, and differentiation. The inhibition of BRD4 by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have a significant impact on these cellular processes, making it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide, a member of the bromodomain and extraterminal domain (BET) family of proteins. 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is known to bind to acetylated histones and regulate the transcription of genes involved in various cellular processes. The inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide disrupts this process, leading to the downregulation of genes involved in cell cycle progression, proliferation, and differentiation.
Biochemical and Physiological Effects
The inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have a significant impact on various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments include its potency and specificity for 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibition. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in various cellular processes. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, its high cost may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the use of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in scientific research. One potential area of research is the development of more potent and selective 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibitors. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy in the treatment of various diseases. Finally, further research is needed to understand the long-term effects of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibition and the potential risks associated with its use in humans.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 4-bromoaniline with 4,6-dimethyl-2-pyridinecarboxylic acid, followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography, yielding a white solid.
Applications De Recherche Scientifique
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have a significant impact on various cellular processes, making it a valuable tool for studying the mechanisms underlying these processes. Some of the areas of research where this compound has been used include cancer research, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11-9-12(2)18-15(10-11)19-16(20)8-5-13-3-6-14(17)7-4-13/h3-10H,1-2H3,(H,18,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKQXAJZJZLYHF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)


![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)

![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)

![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)


![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)